molecular formula C22H23N3O7 B11033863 N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

Cat. No.: B11033863
M. Wt: 441.4 g/mol
InChI Key: GFDFFXAJAQLNKO-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure with a benzodioxole moiety, an indole core, and multiple methoxy groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide typically involves several key steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-benzo[1,3]dioxole and 5,6,7-trimethoxyindole.

    Coupling Reactions: The benzodioxole and indole moieties are coupled using palladium-catalyzed cross-coupling reactions.

    Amidation: The resulting intermediate undergoes amidation with appropriate amines to form the final product.

Scientific Research Applications

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide involves its interaction with microtubules and tubulin proteins. The compound modulates microtubule assembly, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide can be compared to other indole-based compounds with similar structures and activities:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to target microtubules effectively.

Properties

Molecular Formula

C22H23N3O7

Molecular Weight

441.4 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C22H23N3O7/c1-28-17-9-12-8-14(25-19(12)21(30-3)20(17)29-2)22(27)23-7-6-18(26)24-13-4-5-15-16(10-13)32-11-31-15/h4-5,8-10,25H,6-7,11H2,1-3H3,(H,23,27)(H,24,26)

InChI Key

GFDFFXAJAQLNKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCO4)OC)OC

Origin of Product

United States

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